Bemcentinib - 1037624-75-1

Bemcentinib

Catalog Number: EVT-287761
CAS Number: 1037624-75-1
Molecular Formula: C30H34N8
Molecular Weight: 506.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bemcentinib is a small molecule that selectively inhibits the AXL receptor tyrosine kinase [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. AXL belongs to the TAM (TYRO3, AXL, and MER) family of receptor tyrosine kinases. It plays a role in cell survival, proliferation, migration, and the development of resistance to various cancer therapies [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. Its overexpression is linked to poor prognosis in a variety of cancers [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Bemcentinib is being investigated in multiple Phase II clinical trials for various cancers including acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), non-small cell lung cancer (NSCLC), triple-negative breast cancer (TNBC), melanoma, and pancreatic cancer [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Mechanism of Action

Bemcentinib acts by selectively binding to and inhibiting AXL kinase activity [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. This inhibition disrupts AXL-mediated downstream signaling pathways involved in cell survival, proliferation, migration, and therapy resistance [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].

One key mechanism involves the modulation of immune responses within the tumor microenvironment. AXL signaling is known to suppress anti-tumor immunity by dampening the activity of immune cells like dendritic cells and natural killer cells [, , ]. Bemcentinib, by blocking AXL, has been shown to reverse these suppressive effects, leading to an increase in cytotoxic T cells, NK cells, and NKT cells while decreasing the infiltration of myeloid-derived suppressor cells (MDSCs) [, , ].

Furthermore, bemcentinib has been found to enhance the response to immune checkpoint inhibitors [, , , ]. This synergy arises from its ability to increase the expression of Type 1 interferon response genes, thereby amplifying the anti-tumor immune response [].

Bemcentinib also demonstrates efficacy in combination with chemotherapeutic agents [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. This synergistic effect is attributed to its ability to sensitize cancer cells to cytotoxic agents and to counteract AXL-mediated drug resistance [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Applications
  • Inhibiting tumor growth and progression: Bemcentinib has been shown to inhibit tumor growth and progression in various preclinical models of cancers, including AML, MDS, NSCLC, TNBC, melanoma, pancreatic cancer, renal cell carcinoma, cholangiocarcinoma, rhabdomyosarcoma, and gastric cancer [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. This effect is attributed to its ability to block AXL-mediated signaling pathways involved in cell survival, proliferation, and migration.
  • Overcoming therapy resistance: AXL overexpression is associated with resistance to chemotherapy, targeted therapy, and immunotherapy [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. Bemcentinib, by inhibiting AXL, has shown potential in overcoming this resistance and enhancing the efficacy of existing therapies.
  • Targeting cancer stem cells: AXL is frequently expressed in cancer stem cells, which contribute to tumor initiation, metastasis, and therapy resistance [, ]. Bemcentinib has shown potential in targeting these cells, suggesting a strategy for more effective cancer treatment.
  • Modulating the tumor microenvironment: Bemcentinib has been shown to remodel the tumor microenvironment by reducing fibrosis and inflammation [, ]. This effect potentially improves drug delivery and immune cell infiltration, enhancing therapeutic efficacy.
  • Enhancing the efficacy of chemo-immunotherapy: Bemcentinib's ability to increase Type 1 interferon response in tumor cells, in combination with chemotherapy, has shown to sensitize tumors to immune checkpoint inhibitors, resulting in improved survival outcomes [].
  • Targeting viral entry: Bemcentinib has demonstrated efficacy in inhibiting the entry of SARS-CoV-2, the virus responsible for COVID-19 [, ]. This effect is attributed to its ability to block AXL-mediated uptake of the virus into host cells.
  • Modulating inflammatory responses: AXL is involved in inflammatory processes and immune responses [, ]. Bemcentinib, by inhibiting AXL, could potentially modulate these responses and offer therapeutic benefits in inflammatory diseases.
  • Combating antibiotic resistance: Bemcentinib has been shown to sensitize multidrug-resistant Escherichia coli to DNA damaging agents, including clinically-relevant antineoplastic agents like cisplatin []. This finding suggests a potential application in combating antibiotic resistance, particularly in individuals undergoing cancer chemotherapy.

Properties

CAS Number

1037624-75-1

Product Name

Bemcentinib

IUPAC Name

1-(3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-yl)-3-N-[(7S)-7-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]-1,2,4-triazole-3,5-diamine

Molecular Formula

C30H34N8

Molecular Weight

506.6 g/mol

InChI

InChI=1S/C30H34N8/c31-29-33-30(32-24-13-10-20-11-14-25(15-12-22(20)18-24)37-16-3-4-17-37)36-38(29)27-19-23-8-5-7-21-6-1-2-9-26(21)28(23)35-34-27/h1-2,6,9-10,13,18-19,25H,3-5,7-8,11-12,14-17H2,(H3,31,32,33,36)/t25-/m0/s1

InChI Key

KXMZDGSRSGHMMK-VWLOTQADSA-N

SMILES

C1CCN(C1)C2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76

Solubility

Soluble in DMSO, not in water

Synonyms

BGB324; BGB-324; BGB 324; R 428; R-428; R428; Bemcentinib

Canonical SMILES

C1CCN(C1)C2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76

Isomeric SMILES

C1CCN(C1)[C@H]2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.